molecular formula C9H6BrNO3 B1409735 Methyl 2-bromo-4-cyano-5-hydroxybenzoate CAS No. 1805099-04-0

Methyl 2-bromo-4-cyano-5-hydroxybenzoate

Cat. No.: B1409735
CAS No.: 1805099-04-0
M. Wt: 256.05 g/mol
InChI Key: YVYKXJINVXAKQA-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-cyano-5-hydroxybenzoate is an organic compound with the molecular formula C9H6BrNO3 and a molecular weight of 256.05 g/mol . This compound is known for its unique structure, which includes a bromine atom, a cyano group, and a hydroxyl group attached to a benzoate ester. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-4-cyano-5-hydroxybenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 4-cyano-5-hydroxybenzoate using bromine or a brominating agent under controlled conditions . The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, with the addition of a catalyst like iron(III) bromide to facilitate the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is purified through recrystallization or chromatography techniques to ensure its quality for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-4-cyano-5-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 2-bromo-4-cyano-5-hydroxybenzoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of methyl 2-bromo-4-cyano-5-hydroxybenzoate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The cyano and hydroxyl groups play crucial roles in binding to the active sites of target proteins, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Methyl 2-bromo-4-cyano-5-hydroxybenzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts unique reactivity and makes it suitable for specialized applications in research and industry.

Properties

IUPAC Name

methyl 2-bromo-4-cyano-5-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-14-9(13)6-3-8(12)5(4-11)2-7(6)10/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYKXJINVXAKQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)O)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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